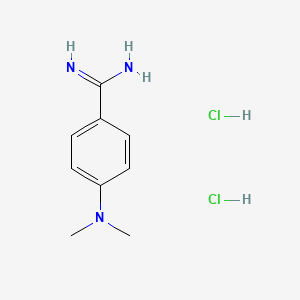

4-Dimethylamino-benzamidine dihydrochloride

Description

Serine Protease Inhibition Dynamics of 4-Dimethylamino-Benzamidine Dihydrochloride

The inhibitory activity of this compound against serine proteases stems from its capacity to mimic the transition state of peptide bond hydrolysis. As a competitive inhibitor, it occupies the enzyme’s active site, preventing substrate access. The amidine group (-C(=NH)-NH2) forms critical hydrogen bonds with the aspartate residue (Asp189 in trypsin numbering) located at the base of the S1 pocket, a conserved feature among trypsin-like proteases. This interaction is further stabilized by the compound’s planar aromatic ring, which aligns with the hydrophobic walls of the substrate-binding cleft.

The dimethylamino substituent at the para position introduces steric and electronic modifications that enhance target engagement. Compared to unsubstituted benzamidine, the dimethylamino group increases hydrophobic interactions with residues lining the S1’ subsite while marginally reducing polarity, which improves membrane permeability in cellular assays. Kinetic analyses using stopped-flow fluorometry reveal a two-step binding mechanism: rapid initial association (kon ≈ 105 M−1s−1) followed by a slower conformational adjustment (kadj ≈ 1 s−1) that optimizes van der Waals contacts.

Properties

IUPAC Name |

4-(dimethylamino)benzenecarboximidamide;dihydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13N3.2ClH/c1-12(2)8-5-3-7(4-6-8)9(10)11;;/h3-6H,1-2H3,(H3,10,11);2*1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QVWJLPLJSLCQMX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=CC=C(C=C1)C(=N)N.Cl.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H15Cl2N3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

236.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Dimethylamino-benzamidine dihydrochloride typically involves the reaction of 4-dimethylaminobenzonitrile with ammonia or an amine under specific conditions to form the corresponding amidine . This intermediate is then treated with hydrochloric acid to yield the dihydrochloride salt.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions such as temperature, pressure, and pH to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: 4-Dimethylamino-benzamidine dihydrochloride undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding nitroso or nitro derivatives.

Reduction: It can be reduced to form amines or other reduced forms.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the amino group.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Nucleophiles like halides or alkoxides can be used under basic or acidic conditions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitroso or nitro compounds, while reduction typically produces amines .

Scientific Research Applications

4-Dimethylamino-benzamidine dihydrochloride is widely used in scientific research due to its versatile chemical properties. Some of its applications include:

Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.

Biology: The compound is used in enzyme inhibition studies and as a probe for studying protein-ligand interactions.

Industry: The compound is used in the manufacture of dyes, pigments, and other industrial chemicals

Mechanism of Action

The mechanism of action of 4-Dimethylamino-benzamidine dihydrochloride involves its interaction with specific molecular targets, such as enzymes. It acts as an inhibitor by binding to the active site of the enzyme, thereby preventing substrate binding and subsequent catalytic activity. This inhibition can be reversible or irreversible, depending on the nature of the interaction .

Comparison with Similar Compounds

Comparison with Similar Compounds

4-Aminobenzamidine Dihydrochloride

- Structure: Benzamidine with a para-amino (-NH₂) substituent.

- Properties: The amino group is less electron-donating than dimethylamino, reducing the amidine’s basicity. This compound is highly water-soluble due to its ionic dihydrochloride form.

- Applications : Widely used as a serine protease inhibitor (e.g., trypsin, urokinase) in biochemical assays .

4-(Benzyloxy)benzamidine Hydrochloride

- Structure : Benzamidine with a para-benzyloxy (-OCH₂C₆H₅) group.

- Properties : The benzyloxy substituent increases lipophilicity, enhancing passive diffusion across lipid bilayers but reducing water solubility.

- Applications : Investigated for antimicrobial activity, showing moderate efficacy against E. coli .

- Key Difference: The bulky benzyloxy group may sterically hinder interactions with enzyme active sites compared to the smaller dimethylamino group.

Azoamidine Initiators (e.g., 2,2’-Azobis(2-methylpropionamidine) Dihydrochloride)

- Structure : Contains an azo (-N=N-) bridge flanked by amidine groups.

- Properties : Water-soluble radical initiators used in polymerization reactions. The amidine groups stabilize the radical intermediates .

- Applications : Industrial synthesis of polyacrylamides and hydrogels.

- Key Difference : Functional emphasis on radical generation rather than enzyme inhibition, highlighting the versatility of amidine moieties in diverse applications.

3,3’-Dichlorobenzidine Dihydrochloride

- Structure : A benzidine derivative with chlorine substituents, unrelated to benzamidine.

- Properties: High toxicity and carcinogenicity, limiting its use to controlled industrial processes (e.g., dye synthesis) .

- Key Difference : Structural dissimilarity (benzidine vs. benzamidine) results in divergent biological and toxicological profiles.

4-Amino-5-Aminomethyl-2-Methylpyrimidine Dihydrochloride

- Structure: Pyrimidine core with amino and aminomethyl groups.

- Properties : The heterocyclic core alters electronic distribution, impacting binding specificity.

- Applications : Intermediate in nucleotide synthesis or antiviral drug development .

- Key Difference : Pyrimidine-based structure vs. benzene core, leading to distinct pharmacological targets.

Comparative Data Table

Key Insights from Research

- Substituent Effects : Electron-donating groups (e.g., -N(CH₃)₂) enhance amidine basicity and interaction with negatively charged enzyme active sites, while bulky groups (e.g., -OCH₂C₆H₅) may reduce binding efficiency .

- Toxicity Profiles: Amidine derivatives generally exhibit lower toxicity compared to benzidine-based compounds, which are carcinogenic .

- Functional Versatility : Amidines serve dual roles in biochemistry (enzyme inhibition) and industrial chemistry (polymerization), underscoring their adaptability .

Biological Activity

4-Dimethylamino-benzamidine dihydrochloride (DBD) is a compound that has garnered attention in the field of biochemistry and pharmacology due to its diverse biological activities. This article delves into its mechanisms of action, biological effects, and relevant case studies, supported by data tables and research findings.

This compound is a synthetic compound characterized by its amine and amidine functional groups. Its chemical structure allows it to interact with various biological targets, making it a valuable compound in medicinal chemistry.

DBD primarily functions as a potent inhibitor of serine proteases, which play critical roles in various physiological processes, including blood coagulation and inflammation. The mechanism involves the binding of DBD to the active site of serine proteases, effectively blocking substrate access and inhibiting enzyme activity. This inhibition can lead to significant biological effects, particularly in the context of disease models.

Antiviral Activity

Research has indicated that DBD exhibits antiviral properties by phosphorylating proteins involved in viral life cycles, including those associated with Epstein-Barr virus (EBV), herpes simplex virus (HSV), and human immunodeficiency virus (HIV) . This phosphorylation alters the function of viral proteins, hindering viral replication.

Anticancer Properties

DBD has also been studied for its anticancer effects. It has been shown to induce apoptosis in cancer cells through the activation of specific signaling pathways. For instance, DBD can regulate Wnt signaling by phosphorylating key proteins such as CTNNB1 (β-catenin) and LEF1, which are crucial for cell proliferation and survival .

Antimicrobial Activity

In addition to its antiviral and anticancer properties, DBD demonstrates antimicrobial activity against various pathogens. Studies have reported its effectiveness against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values indicate significant antibacterial efficacy compared to standard antibiotics .

Case Studies

- Antiviral Efficacy : A study examined the effects of DBD on HSV-2 replication in vitro. Results showed a marked reduction in viral titers when cells were treated with DBD, suggesting potential therapeutic applications in herpesvirus infections.

- Cancer Cell Studies : In vitro experiments using breast cancer cell lines revealed that DBD treatment led to a dose-dependent decrease in cell viability, accompanied by increased markers of apoptosis. This supports its potential use as an anticancer agent.

- Antibacterial Testing : A series of tests evaluated DBD against common bacterial strains. The results showed that DBD had an MIC lower than that of several conventional antibiotics, indicating its potential as an alternative antimicrobial agent .

Data Tables

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 4-Dimethylamino-benzamidine dihydrochloride, and how can reaction efficiency be optimized?

- Methodological Answer : The compound is typically synthesized via condensation of benzamidine derivatives with dimethylamine precursors under acidic conditions. Key parameters include maintaining a reaction temperature of 50–80°C, pH control (using HCl for protonation), and stoichiometric precision. Post-synthesis, dihydrochloride salt formation is achieved by treating the free base with concentrated HCl. Efficiency is maximized by employing reflux conditions and catalytic HCl, followed by recrystallization in ethanol/water mixtures to purify the product .

Q. Which analytical techniques are essential for confirming the structural integrity and purity of this compound?

- Methodological Answer : Nuclear Magnetic Resonance (NMR; 1H and 13C) is critical for confirming the dimethylamino and benzamidine moieties. High-Performance Liquid Chromatography (HPLC) with UV detection ensures purity (>98%), while mass spectrometry (MS) verifies molecular weight. Thermal gravimetric analysis (TGA) and differential scanning calorimetry (DSC) assess thermal stability and salt hydration states .

Q. How does the dihydrochloride salt form affect solubility and stability in experimental buffers?

- Methodological Answer : The dihydrochloride salt enhances aqueous solubility due to ionic dissociation, making it suitable for biological assays. Stability is pH-dependent; store lyophilized powder at 4°C in anhydrous conditions. For buffer preparation, use pH 4–6 to prevent hydrolysis of the benzamidine group .

Advanced Research Questions

Q. What strategies optimize reaction yield in multi-step syntheses of this compound?

- Methodological Answer : Monitor intermediate steps using thin-layer chromatography (TLC) or HPLC to isolate byproducts. Optimize solvent systems (e.g., ethanol/water gradients) for recrystallization. Employing a Dean-Stark trap during condensation removes water, shifting equilibrium toward product formation. Catalyst screening (e.g., p-toluenesulfonic acid) can accelerate rate-limiting steps .

Q. How can discrepancies in reported IC50 values for serine protease inhibition (e.g., trypsin vs. urokinase) be resolved experimentally?

- Methodological Answer : Standardize assay conditions: fixed substrate concentrations (e.g., 0.1–1 mM), consistent pH (7.4 for physiological relevance), and temperature (37°C). Use isothermal titration calorimetry (ITC) to directly measure binding thermodynamics. Cross-validate with fluorogenic substrates (e.g., Z-Gly-Gly-Arg-AMC) to minimize interference from buffer components .

Q. What computational methods predict the binding interactions of this compound with serine proteases?

- Methodological Answer : Perform molecular docking (AutoDock Vina, Schrödinger) to model ligand-enzyme interactions, focusing on the catalytic triad (Ser195, His57, Asp102 in trypsin). Validate predictions with molecular dynamics (MD) simulations (GROMACS) over 100 ns trajectories. Experimental validation via site-directed mutagenesis (e.g., Ser195Ala) confirms critical binding residues .

Q. How do researchers address cytotoxicity concerns when testing this compound in cell-based assays?

- Methodological Answer : Conduct MTT/WST-1 assays to determine IC50 values for cytotoxicity in relevant cell lines (e.g., HEK293). Compare therapeutic indices (ratio of cytotoxic IC50 to enzyme inhibition IC50). Use flow cytometry to assess apoptosis/necrosis at working concentrations. Include positive controls (e.g., staurosporine) for validation .

Data Analysis and Contradiction Resolution

Q. What experimental controls mitigate variability in enzyme inhibition kinetics across studies?

- Methodological Answer : Include internal controls (e.g., aprotinin for trypsin inhibition) in each assay batch. Normalize activity to protein concentration (Bradford assay). Replicate experiments across independent labs to identify protocol-specific biases. Use standardized reference compounds from repositories like NIST .

Q. How can researchers reconcile differences between in vitro and in vivo efficacy data for this compound?

- Methodological Answer : Perform pharmacokinetic profiling (plasma half-life, tissue distribution) to assess bioavailability. Use murine infection models to correlate in vitro IC50 with in vivo ED50. Adjust dosing regimens based on metabolic stability studies (e.g., liver microsome assays) .

Methodological Tables

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.